

Application Note: Preparation of Peptidomimetics Using -Methoxy Phenylacetic Acids[1]

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | (4-Bromophenyl)(methoxy)acetic acid |
| CAS No.: | 16053-90-0 |
| Cat. No.: | B1652742 |

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Executive Summary & Scientific Rationale

Peptidomimetics are synthetic scaffolds designed to mimic the structural and functional features of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[2]

-Methoxy Phenylacetic Acid (MOPA) represents a high-value chiral building block in this domain.[1][3] Unlike standard amino acids, MOPA lacks the N-terminus, acting instead as a carboxylic acid input that introduces a specific

-alkoxy motif.[1] When utilized in Multicomponent Reactions (MCRs) like the Ugi reaction, MOPA confers unique physicochemical properties:

- Conformational Constraint: The

-methoxy group restricts bond rotation via stereoelectronic effects (anomeric effect), locking the peptidomimetic backbone into bioactive conformations.

- **Proteolytic Stability:** The replacement of the N-H with an O-Me group eliminates a hydrogen bond donor and alters the local electronic environment, rendering the adjacent amide bond resistant to enzymatic hydrolysis.
- **Chirality:** Derived from Mandelic acid, MOPA is available in high enantiomeric purity (ee), allowing for the precise control of stereochemistry in the final peptidomimetic assembly.

This guide provides a validated workflow for:

- **Synthesis:** Preparation of enantiopure (S)-
-Methoxy Phenylacetic Acid.
- **Assembly:** Utilization of MOPA in the Ugi-4CR to generate
-aminoacyl amide peptidomimetics.

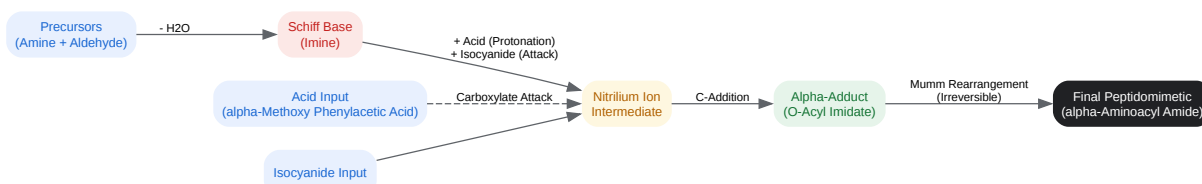
Chemical Pathway & Mechanism[1][4][5][6]

The synthesis relies on the Ugi Four-Component Reaction (U-4CR), which couples an amine, an aldehyde, an isocyanide, and a carboxylic acid (MOPA).[1]

Mechanistic Flow[1]

- **Imine Formation:** Condensation of the amine and aldehyde.[1]
- **Protonation:** The carboxylic acid (MOPA) protonates the imine to form an iminium ion.[1]
- **Nucleophilic Attack:** The isocyanide attacks the iminium ion, while the carboxylate attacks the isocyanide carbon.
- **Mumm Rearrangement:** An irreversible intramolecular acyl transfer yields the final stable peptidomimetic (bis-amide).[1]

Pathway Visualization



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Figure 1: Mechanistic pathway of the Ugi-4CR utilizing

-Methoxy Phenylacetic Acid as the carboxylic component.[1]

Protocol Part A: Synthesis of (S)- -Methoxy Phenylacetic Acid[1]

While MOPA is commercially available, in-house synthesis from (S)-Mandelic acid ensures freshness and allows for the preparation of substituted derivatives.[1] This protocol uses a modified Williamson ether synthesis.[1]

Safety Note: Dimethyl sulfate is a potent methylating agent and suspected carcinogen.[1] Handle in a fume hood with double gloves.[1]

Reagents & Equipment[7][8][9][10][11]

- Precursor: (S)-(+)-Mandelic Acid (99% ee).[1]
- Reagents: Dimethyl sulfate (DMS), Sodium Hydroxide (50% aq).[1]
- Solvent: Water/Acetone mixture.[1]
- Equipment: Temperature-controlled reactor, pH meter.

Step-by-Step Methodology

- Salt Formation:

- Dissolve 10.0 g (65.7 mmol) of (S)-Mandelic acid in 20 mL of water.
- Slowly add 50% NaOH solution (approx. 15 mL) while stirring, maintaining temperature , until pH reaches 12-13.
- Mechanism:[1][4] Deprotonation of both the carboxylic acid and the -hydroxyl group to form the dianion.
- Methylation:
 - Cool the solution to .
 - Add Dimethyl sulfate (18.7 g, 148 mmol, 2.25 eq) dropwise over 60 minutes.
 - Maintain pH > 11 by simultaneous addition of 50% NaOH.[1]
 - Critical Control Point: If pH drops below 10, O-methylation efficiency decreases due to reprotonation of the alkoxide.[1]
- Hydrolysis of Ester Byproduct:
 - The reaction produces both the ether-acid and the ether-ester.[1]
 - Heat the mixture to for 2 hours to hydrolyze any methyl ester formed during the reaction back to the sodium salt of the acid.
- Workup & Isolation:
 - Cool to room temperature.[1] Wash with diethyl ether (mL) to remove unreacted DMS and neutral impurities.[1]
 - Acidify the aqueous phase carefully with conc.[1] HCl to pH 1.0.

- Extract the product into Ethyl Acetate (mL).[1]
- Dry over , filter, and concentrate in vacuo.
- Crystallization:
 - Recrystallize from Hexane/Ethyl Acetate (4:1) to yield white needles.[1]
 - Yield Target: >85%.
 - Validation: Check optical rotation. Lit: (c=1, EtOH) for (S)-isomer.[1]

Protocol Part B: Peptidomimetic Assembly (Ugi-4CR)

This protocol describes the "one-pot" assembly of a model peptidomimetic using the synthesized MOPA.[1]

Experimental Design Table

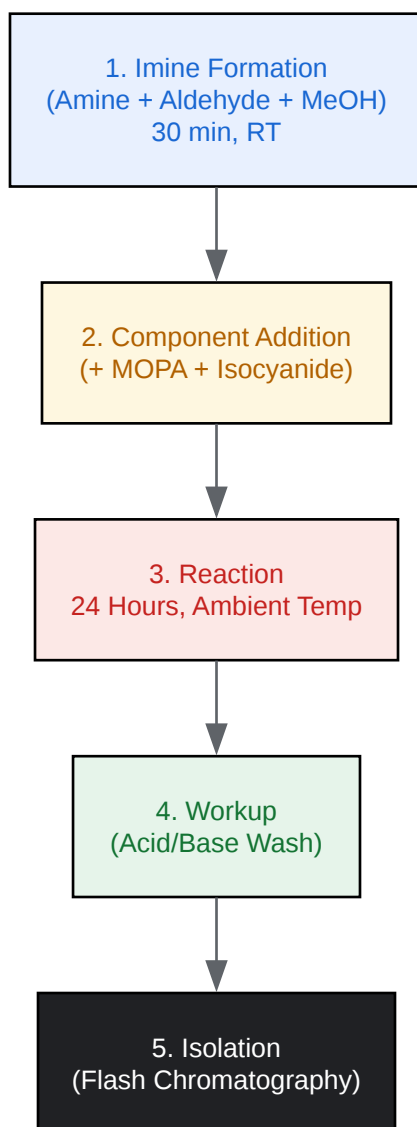
| Component | Role | Reagent Selection (Example) | Molar Eq. |
|------------|------------------|---------------------------------------|-----------|
| Amine | N-Terminus mimic | Benzylamine or Amino Acid Ester | 1.0 |
| Aldehyde | Side-chain mimic | Isobutyraldehyde (Valine mimic) | 1.0 |
| Acid | Chiral Core | (S)- -Methoxy Phenylacetic Acid | 1.0 |
| Isocyanide | C-Terminus mimic | tert-Butyl Isocyanide | 1.0 |
| Solvent | Medium | Methanol (MeOH) or TFE | - |

Step-by-Step Methodology

- Imine Pre-formation (Recommended for Yield):
 - In a 20 mL scintillation vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in 2 mL of anhydrous Methanol (MeOH).
 - Add activated
molecular sieves (100 mg) to sequester water.[1]
 - Stir at room temperature for 30 minutes.
 - Why: Pre-forming the imine reduces side reactions (e.g., direct amide formation) and accelerates the overall rate.
- Addition of Acid and Isocyanide:
 - Add (S)-
-Methoxy Phenylacetic Acid (1.0 mmol) to the vial.

- Immediately add the Isocyanide (1.0 mmol).[1]
- Note: The order is critical.[1] The acid must be present to protonate the imine before the isocyanide reacts.
- Reaction Incubation:
 - Seal the vial and stir at ambient temperature () for 24 hours.
 - Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hex) or LC-MS.[1] The disappearance of the acid and amine indicates completion.
- Workup:
 - Filter off the molecular sieves.[1]
 - Concentrate the solvent under reduced pressure.[1]
 - Dissolve the residue in EtOAc (20 mL) and wash with:
 - 1M HCl (remove unreacted amine).[1]
 - Sat.
(remove unreacted MOPA).
 - Brine.[1]
- Purification:
 - Purify via Flash Column Chromatography (Silica Gel).[1]
 - Eluent: Gradient 10%
40% EtOAc in Hexanes.[1]

Workflow Visualization



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Figure 2: Operational workflow for the synthesis of MOPA-derived peptidomimetics.

Characterization & Quality Control

To ensure the integrity of the peptidomimetic, the following analytical parameters must be verified.

NMR Spectroscopy

- NMR (500 MHz,

):

- Look for the diagnostic
-methoxy singlet (
ppm).[1]
- Verify the benzylic proton of the MOPA moiety (
ppm, singlet).
- Confirm the amide NH (often a doublet or broad singlet,
ppm).[1]
- Diastereomeric Ratio (dr): If the amine or aldehyde components are chiral, the Ugi reaction may produce diastereomers. MOPA is enantiopure, so diastereomers arise from new stereocenters formed during the reaction. Integrate the methoxy signals to determine dr.

HPLC Analysis[1][10][12]

- Column: Chiralpak AD-H or OD-H.[1]
- Mobile Phase: Hexane/Isopropanol (90:10).[1]
- Detection: UV at 254 nm.[1]
- Criteria: Purity

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